Methyl 4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoate
Description
Methyl 4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoate is a pyridazinone-based ester compound characterized by a benzoate moiety linked to a dichlorinated pyridazinone ring. The molecular formula is C₁₂H₈Cl₂N₂O₃, with a molecular weight of 323.11 g/mol. Its structure features a pyridazinone core substituted with two chlorine atoms at positions 4 and 5, a ketone group at position 6, and a methyl benzoate group at position 1 .
Properties
IUPAC Name |
methyl 4-(4,5-dichloro-6-oxopyridazin-1-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O3/c1-19-12(18)7-2-4-8(5-3-7)16-11(17)10(14)9(13)6-15-16/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQYEPQRYXBONA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoate typically involves the reaction of 4,5-dichloro-6-oxo-1,6-dihydropyridazine with methyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates, purification steps, and final product isolation. The use of large-scale reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The dichloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Key Structural Variations and Properties
Compounds in this category share the pyridazinone core but differ in substituents on the benzene ring or ester group.
Key Observations :
- Halogen Substitution : The number and position of halogens (Cl, F) influence molecular weight and polarity. The fluorinated analog (325.10 g/mol) has slightly lower molecular weight than dichlorinated variants.
- Commercial Status : Unlike the discontinued target compound, analogs like the 2,4-dichlorobenzoate derivative remain available for research .
Quinoline-Based Esters
Key Observations :
- Synthetic Flexibility: Quinoline derivatives in were synthesized via piperazine linkers, enabling modular modifications for drug discovery .
Sulfonic Acid Derivatives
Functional Group Impact
Pyridazinone-linked sulfonic acids, such as 4-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzenesulfonic acid, replace the ester group with a sulfonic acid moiety.
Key Observations :
- Acidity and Solubility : The sulfonic acid group increases water solubility compared to the hydrophobic ester group in the target compound, making it more suitable for aqueous biological systems .
- Biological Relevance : Sulfonic acid derivatives are explicitly linked to medicinal chemistry applications, unlike the ester analogs .
Other Related Compounds
Thiolane and Sulfonamide Derivatives
and describe compounds like 4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-(1-methoxypropan-2-yl)benzene-1-sulfonamide and 3-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-1lambda⁶-thiolane-1,1-dione , which incorporate sulfonamide or thiolane groups.
Key Observations :
- Commercial Availability : Thiolane derivatives are cataloged by suppliers like Enamine Ltd., indicating broader research interest .
Biological Activity
Methyl 4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoate is a synthetic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H8Cl2N2O3
- Molecular Weight : 299.11 g/mol
- CAS Number : 1000930-84-6
The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes and receptors, leading to various pharmacological effects. Further studies are needed to elucidate the precise pathways involved in its action.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains and demonstrated significant inhibition rates comparable to standard antibiotics like norfloxacin .
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies revealed that it inhibits the growth of several cancer cell lines, including colon carcinoma (HCT-15) and others. The structure–activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups enhances its cytotoxicity .
Case Studies
- Antitumor Activity :
- Antimicrobial Efficacy :
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
